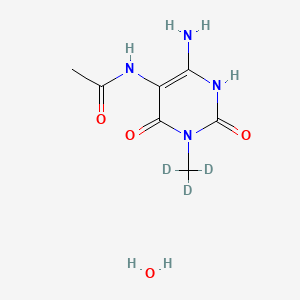

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate is a deuterated form of 5-Acetylamino-6-amino-3-methyluracil, a compound known for its role as a metabolite of caffeine in the human body . This compound is often used in scientific research due to its unique properties and applications in various fields.

Méthodes De Préparation

The synthesis of 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate involves several steps. One common method includes the acetylation of 6-amino-3-methyluracil followed by the introduction of deuterium atoms. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Applications De Recherche Scientifique

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

Biology: Studied for its role as a metabolite of caffeine and its effects on various biological pathways.

Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate involves its interaction with various molecular targets and pathways. As a metabolite of caffeine, it is involved in the metabolism of caffeine and its subsequent effects on the body. The compound may interact with enzymes such as cytochrome P450, influencing the metabolism of other substances .

Comparaison Avec Des Composés Similaires

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate can be compared with other similar compounds such as:

5-Acetylamino-6-amino-3-methyluracil: The non-deuterated form, which has similar properties but lacks the deuterium atoms.

1,3,7-Trimethyluric acid: Another caffeine metabolite with different chemical properties and biological effects.

1,3-Dimethyluric acid: A related compound with distinct metabolic pathways and applications.

Activité Biologique

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate, also known as 5-A6A3M-d3, is a deuterated derivative of uracil, which is a crucial component of nucleic acids. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiviral treatments. This article explores its biological activity, synthesis, and interaction with biological systems, supported by data tables and relevant research findings.

- Molecular Formula : C₈H₉D₃N₄O₄

- Appearance : White to off-white powder

- Solubility : Soluble in water and ethanol

- Melting Point : Approximately 220-230°C

The presence of deuterium isotopes allows for its use in isotopic labeling experiments, which can be crucial for tracing metabolic pathways without significantly altering the compound's chemical behavior.

Biological Activities

Research indicates that 5-Acetylamino-6-amino-3-methyluracil-d3 exhibits several notable biological activities:

- Enzyme Inhibition : It has been studied for its potential role in inhibiting enzymes involved in nucleotide metabolism, suggesting applications in cancer therapy and antiviral treatments.

- RNA Interference : Due to its structural similarity to nucleobases, it may interfere with RNA synthesis or function, making it a candidate for further pharmacological investigations.

- Chemiluminescence Activity : Preliminary studies have shown that this compound possesses chemiluminescence activity, which could be leveraged in various biochemical assays .

Synthesis Methods

The synthesis of 5-Acetylamino-6-amino-3-methyluracil-d3 can be achieved through various chemical pathways. The methods typically involve:

- Nucleophilic substitutions

- Hydrolysis reactions under acidic or basic conditions

These reactions can affect the compound's biological activity and stability.

Interaction Studies

Interaction studies involving 5-Acetylamino-6-amino-3-methyluracil-d3 have focused on its binding affinity with specific enzymes and receptors. Techniques such as molecular docking simulations and kinetic assays have been employed to elucidate the compound's mechanism of action at the molecular level. Understanding these interactions is crucial for assessing its therapeutic potential.

Data Table: Biological Activities Overview

Case Study 1: Enzyme Inhibition

A study demonstrated that 5-Acetylamino-6-amino-3-methyluracil-d3 effectively inhibited a specific enzyme involved in nucleotide metabolism. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent against cancers characterized by altered nucleotide metabolism.

Case Study 2: RNA Synthesis Interference

In another investigation, researchers explored the compound's ability to disrupt RNA synthesis in vitro. The findings suggested that at certain concentrations, 5-Acetylamino-6-amino-3-methyluracil-d3 could significantly reduce RNA polymerase activity, indicating its potential as an antiviral agent.

Propriétés

IUPAC Name |

N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISWGTUSVPTGHL-MUTAZJQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.